molecular formula C16H24O4 B14744206 3-(3-Phenoxypropoxy)propyl 2-methylpropanoate CAS No. 6290-47-7

3-(3-Phenoxypropoxy)propyl 2-methylpropanoate

Katalognummer: B14744206
CAS-Nummer: 6290-47-7
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: DIESBQXHEVHSPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Phenoxypropoxy)propyl 2-methylpropanoate is an organic compound with a complex structure that includes a phenoxy group, a propoxy chain, and a 2-methylpropanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxypropoxy)propyl 2-methylpropanoate typically involves a multi-step process. One common method includes the reaction of 3-phenoxypropanol with 3-chloropropyl 2-methylpropanoate under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Phenoxypropoxy)propyl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The propoxy chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted propoxy derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Phenoxypropoxy)propyl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3-Phenoxypropoxy)propyl 2-methylpropanoate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanoic acid, 2-methyl-, propyl ester: Similar ester structure but lacks the phenoxy group.

    2-Bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester: Contains a similar ester linkage but with different substituents.

Uniqueness

3-(3-Phenoxypropoxy)propyl 2-methylpropanoate is unique due to the presence of the phenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.

Eigenschaften

CAS-Nummer

6290-47-7

Molekularformel

C16H24O4

Molekulargewicht

280.36 g/mol

IUPAC-Name

3-(3-phenoxypropoxy)propyl 2-methylpropanoate

InChI

InChI=1S/C16H24O4/c1-14(2)16(17)20-13-7-11-18-10-6-12-19-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3

InChI-Schlüssel

DIESBQXHEVHSPV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)OCCCOCCCOC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.